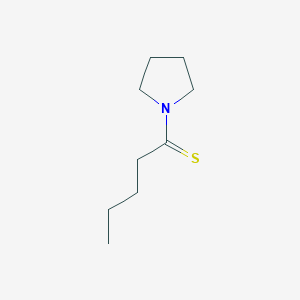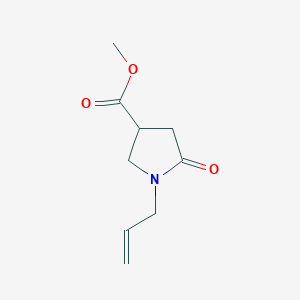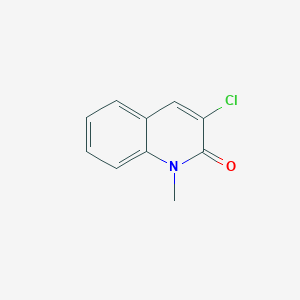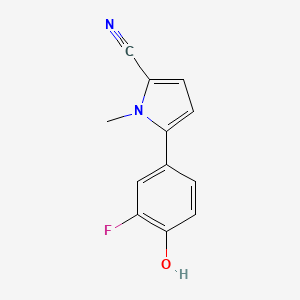
5-(3-fluoro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-fluoro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile is an organic compound characterized by the presence of a fluorine atom, a hydroxyl group, and a nitrile group attached to a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluoro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-hydroxybenzaldehyde and 1-methyl-1H-pyrrole-2-carbonitrile.
Condensation Reaction: The key step involves a condensation reaction between 3-fluoro-4-hydroxybenzaldehyde and 1-methyl-1H-pyrrole-2-carbonitrile in the presence of a suitable catalyst, such as piperidine, under reflux conditions.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize production costs.
化学反应分析
Types of Reactions
5-(3-fluoro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common nucleophiles include sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of 3-fluoro-4-oxophenyl derivatives.
Reduction: Formation of 5-(3-fluoro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
5-(3-fluoro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis:
相似化合物的比较
Similar Compounds
3-fluoro-4-hydroxyphenylboronic acid: Similar in structure but contains a boronic acid group instead of a pyrrole ring.
3-fluoro-4-hydroxyphenylacetic acid: Contains an acetic acid group instead of a pyrrole ring and nitrile group.
3-fluoro-4-hydroxy-5-methoxybenzaldehyde: Contains a methoxy group and an aldehyde group instead of a pyrrole ring and nitrile group.
Uniqueness
5-(3-fluoro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile is unique due to the combination of its fluorine atom, hydroxyl group, and nitrile group attached to a pyrrole ring
属性
分子式 |
C12H9FN2O |
|---|---|
分子量 |
216.21 g/mol |
IUPAC 名称 |
5-(3-fluoro-4-hydroxyphenyl)-1-methylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C12H9FN2O/c1-15-9(7-14)3-4-11(15)8-2-5-12(16)10(13)6-8/h2-6,16H,1H3 |
InChI 键 |
RDPOPDPPURGNLZ-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC=C1C2=CC(=C(C=C2)O)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


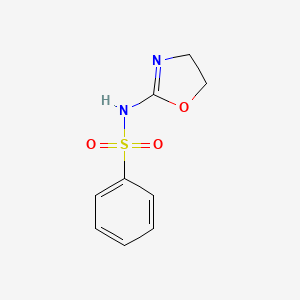
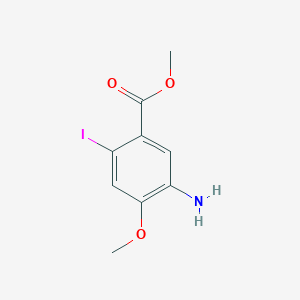
![2-phenyl-1,2-dihydrocyclopenta[c]pyrazol-3(6H)-one](/img/structure/B12864264.png)
![N-[1-Benzhydryl-3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]-2-methyl-propane-2-sulfinamide](/img/structure/B12864269.png)
![4-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12864274.png)

![3-Methoxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine](/img/structure/B12864283.png)

